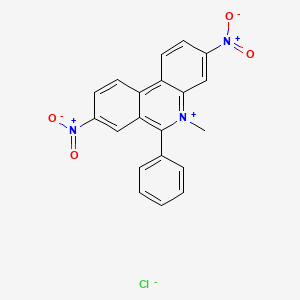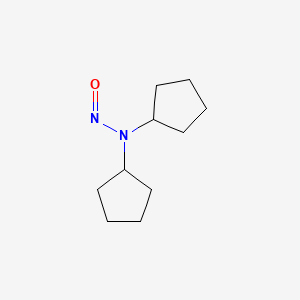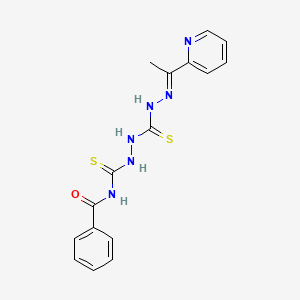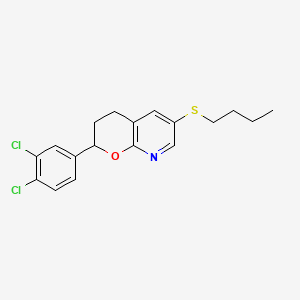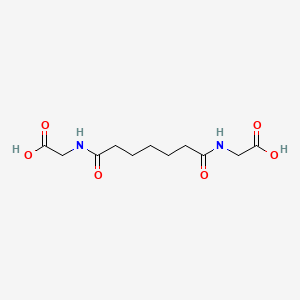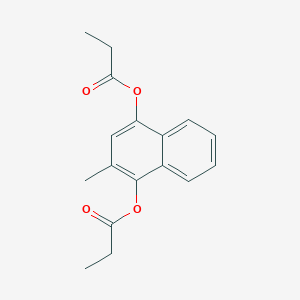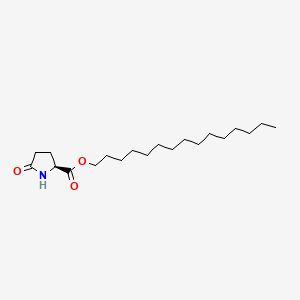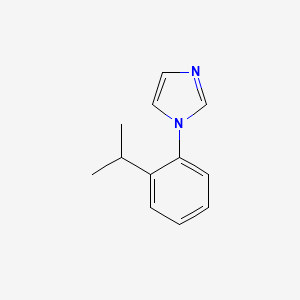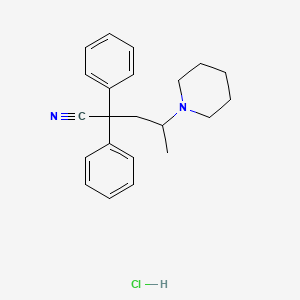![molecular formula C11H13NO3 B12688283 3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile CAS No. 66931-81-5](/img/structure/B12688283.png)
3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include alkynes, nitriles, and ethers .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and influencing various biochemical processes. The exact mechanism can vary depending on the context and application .
Comparison with Similar Compounds
Similar Compounds
3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile: shares similarities with other nitrile and ether-containing compounds.
2-Propynyloxy derivatives: Compounds with similar propynyloxy groups.
But-2-ynyl derivatives: Compounds with similar but-2-ynyl groups.
Uniqueness
This makes it a valuable compound for research and industrial purposes .
Properties
CAS No. |
66931-81-5 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-[4-(prop-2-ynoxymethoxy)but-2-ynoxy]propanenitrile |
InChI |
InChI=1S/C11H13NO3/c1-2-7-14-11-15-9-4-3-8-13-10-5-6-12/h1H,5,7-11H2 |
InChI Key |
OXPGMUSXXXNAOY-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCOCC#CCOCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


